molecular formula C11H12O4 B11895905 5-Phenyl-1,4-dioxane-2-carboxylic acid

5-Phenyl-1,4-dioxane-2-carboxylic acid

Cat. No.: B11895905
M. Wt: 208.21 g/mol
InChI Key: NUGDMLWDMRRLCH-UHFFFAOYSA-N
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Description

5-Phenyl-1,4-dioxane-2-carboxylic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol It is characterized by a dioxane ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,4-dioxane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzaldehyde in the presence of a catalyst such as p-toluene sulfonic acid . The reaction proceeds through a series of steps including condensation and cyclization to form the dioxane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques would apply, involving optimization of reaction conditions, purification processes, and quality control measures to ensure the desired product is obtained in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,4-dioxane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-Phenyl-1,4-dioxane-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Phenyl-1,4-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,4-dioxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a dioxane ring with a phenyl group and a carboxylic acid group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-phenyl-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-11(13)10-7-14-9(6-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)

InChI Key

NUGDMLWDMRRLCH-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(O1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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